1,3-Bis(trifluoromethyl)-5-allylbenzene
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Overview
Description
1,3-Bis(trifluoromethyl)-5-allylbenzene is an organic compound characterized by the presence of two trifluoromethyl groups and an allyl group attached to a benzene ring The trifluoromethyl groups are known for their electron-withdrawing properties, which significantly influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(trifluoromethyl)-5-allylbenzene typically involves the introduction of trifluoromethyl groups onto a benzene ring followed by the addition of an allyl group. One common method is the trifluoromethylation of 1,3-dibromobenzene using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The allylation can be achieved through a palladium-catalyzed cross-coupling reaction with allyl halides under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(trifluoromethyl)-5-allylbenzene undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: m-CPBA, KMnO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products Formed:
Oxidation: Epoxides, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Substituted benzene derivatives
Scientific Research Applications
1,3-Bis(trifluoromethyl)-5-allylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals with enhanced metabolic stability and bioavailability due to the presence of trifluoromethyl groups.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties
Mechanism of Action
The mechanism of action of 1,3-Bis(trifluoromethyl)-5-allylbenzene involves its interaction with molecular targets through its trifluoromethyl and allyl groups. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. The allyl group can undergo various transformations, enabling the compound to form covalent bonds with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
- 1,3-Bis(trifluoromethyl)benzene
- 1,3,5-Tris(trifluoromethyl)benzene
- 1,4-Bis(trifluoromethyl)benzene
Comparison: 1,3-Bis(trifluoromethyl)-5-allylbenzene is unique due to the presence of both trifluoromethyl and allyl groups, which confer distinct reactivity and potential applications. Compared to 1,3-Bis(trifluoromethyl)benzene, the allyl group in this compound provides additional sites for chemical modification and enhances its versatility in synthetic applications. The presence of multiple trifluoromethyl groups in 1,3,5-Tris(trifluoromethyl)benzene and 1,4-Bis(trifluoromethyl)benzene may offer different electronic and steric effects, influencing their reactivity and applications .
Properties
IUPAC Name |
1-prop-2-enyl-3,5-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6/c1-2-3-7-4-8(10(12,13)14)6-9(5-7)11(15,16)17/h2,4-6H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCDULLDZOZAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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